Drupanin

Descripción general

Descripción

Drupanin es un derivado del ácido cinámico prenilado con la fórmula química C14H16O3 . Es un compuesto que se encuentra de forma natural en el propóleo verde brasileño, una sustancia resinosa producida por las abejas de la miel a partir de materiales vegetales. This compound es conocido por sus diversas actividades biológicas y sus potenciales aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Drupanin puede sintetizarse mediante la prenilación de derivados del ácido cinámico. El proceso implica la reacción del ácido cinámico con bromuro de prenilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo normalmente en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de this compound implica la extracción de propóleo verde brasileño, seguida de procesos de purificación. El propóleo se somete primero a una extracción con etanol para obtener un extracto bruto. Este extracto se fracciona posteriormente mediante cromatografía en columna para aislar el this compound junto con otros derivados del ácido cinámico prenilado .

Análisis De Reacciones Químicas

Tipos de reacciones

Drupanin experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: this compound puede oxidarse para formar quinonas correspondientes.

Reducción: La reducción de this compound puede dar lugar a derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático de this compound.

Reactivos y condiciones comunes

Oxidación: Entre los agentes oxidantes comunes se encuentran el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Reactivos como el bromo o el ácido nítrico pueden utilizarse para reacciones de sustitución electrófila.

Principales productos formados

Oxidación: Formación de quinonas.

Reducción: Formación de derivados dihidro.

Sustitución: Formación de derivados bromados o nitrados.

Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de otros compuestos bioactivos.

Biología: Se estudia su efecto en los procesos celulares y la inhibición enzimática.

Medicina: Se investiga su potencial para el tratamiento del cáncer, la inflamación y las infecciones.

Industria: Se utiliza en el desarrollo de productos y suplementos de salud naturales

Aplicaciones Científicas De Investigación

Retinoid X Receptor Agonism

Drupanin has been identified as an agonist for retinoid X receptors (RXRs), which are crucial in regulating gene expression related to metabolism and cell differentiation. In vitro studies have shown that this compound activates RXRα with an effective concentration (EC50) of approximately 4.75 µM. It also moderately activates peroxisome proliferator-activated receptor gamma (PPARγ), indicating its potential role in adipogenesis and metabolic regulation .

Adipogenesis Induction

Research has demonstrated that this compound promotes adipocyte differentiation by enhancing the expression of genes associated with adipogenesis, such as aP2 and Adipoq. This effect suggests that this compound could be utilized in managing conditions like obesity and type 2 diabetes by modulating fat cell development .

Antimicrobial Properties

This compound exhibits promising antimicrobial activity against various oral pathogens. In studies assessing its efficacy, this compound has shown significant inhibitory effects on bacteria responsible for dental caries, such as Streptococcus mutans. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, making this compound a candidate for developing natural antimicrobial agents in dental care .

Therapeutic Applications

Cancer Treatment

The ability of this compound to modulate RXR and PPARγ pathways positions it as a potential therapeutic agent in cancer treatment. Research indicates that compounds derived from this compound may exhibit cytotoxic effects against cancer cells, with ongoing studies exploring its efficacy in various cancer types .

Anti-inflammatory Effects

this compound's modulation of RXR signaling also suggests anti-inflammatory properties. By influencing the expression of inflammatory markers, it may serve as a therapeutic agent in treating inflammatory diseases .

Case Studies and Research Findings

Mecanismo De Acción

Drupanin ejerce sus efectos principalmente a través de la inhibición de la enzima aldo-ceto reductasa familia 1 miembro C3 (AKR1C3) . Esta enzima participa en el metabolismo de los esteroides y las prostaglandinas. Al inhibir AKR1C3, this compound puede modular diversas vías biológicas, incluidas las relacionadas con la proliferación de células cancerosas y la inflamación .

Comparación Con Compuestos Similares

Drupanin se compara a menudo con otros derivados del ácido cinámico prenilado, como:

- Artepillin C

- Baccharin

- Ácido p-cumárico

Singularidad

This compound es único debido a su inhibición selectiva de AKR1C3, lo que lo convierte en un candidato prometedor para la investigación del cáncer. A diferencia de la artepillin C y la baccharin, this compound ha mostrado actividad específica contra las células de cáncer de mama .

Compuestos similares

- Artepillin C : Conocido por sus propiedades antiinflamatorias y anticancerígenas.

- Baccharin : Presenta actividades antimicrobianas y antiinflamatorias.

- Ácido p-cumárico : Se encuentra comúnmente en diversas plantas y tiene propiedades antioxidantes .

Actividad Biológica

Drupanin, a prenylated phenolic compound with the chemical formula C14H16O3, is primarily derived from Brazilian green propolis. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenolic ring and prenyl groups. This configuration is believed to contribute to its biological efficacy. The compound's properties can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.28 g/mol |

| Solubility | Soluble in organic solvents, limited in water |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study highlighted its effectiveness against Streptococcus mutans , a bacterium associated with dental caries. The minimum inhibitory concentration (MIC) of this compound was reported to be around 125 μg/mL against this pathogen, indicating moderate antibacterial activity .

Comparative Antimicrobial Efficacy

| Compound | MIC (μg/mL) against S. mutans |

|---|---|

| This compound | 125 |

| Plicatin B | 31.2 |

| Artepillin C | 62.5 |

The presence of a carboxyl group in this compound enhances its interaction with bacterial membranes, although it may also increase hydrophilicity, potentially reducing its overall antibacterial potency compared to other compounds like plicatin B .

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated significant free radical scavenging activity comparable to well-known antioxidants like Trolox. This property suggests potential applications in preventing oxidative stress-related diseases .

Gastroprotective Action

A notable study investigated the gastroprotective effects of this compound alongside other compounds found in Brazilian propolis. The study indicated that this compound could promote gastric mucosal protection by reducing oxidative stress and enhancing mucosal defense mechanisms .

Toxicity Studies

In toxicity assessments, this compound exhibited low toxicity levels in animal models, suggesting a favorable safety profile for potential therapeutic use. The compound's protective effects against chemically induced toxicity were particularly noteworthy in studies involving liver damage models .

Propiedades

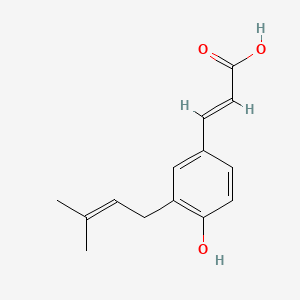

IUPAC Name |

(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-10(2)3-6-12-9-11(4-7-13(12)15)5-8-14(16)17/h3-5,7-9,15H,6H2,1-2H3,(H,16,17)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKNHDLUFBYIQN-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318722 | |

| Record name | Drupanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53755-58-1 | |

| Record name | Drupanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53755-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drupanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.